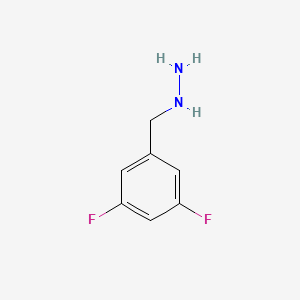

(3,5-Difluorobenzyl)hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3,5-Difluorobenzyl)hydrazine is a useful research compound. Its molecular formula is C7H8F2N2 and its molecular weight is 158.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

Precursor in Organic Chemistry

(3,5-Difluorobenzyl)hydrazine serves as a crucial precursor in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in creating fluorinated pharmaceuticals. The presence of fluorine atoms enhances the compound's reactivity and stability compared to other hydrazines, enabling the development of novel compounds with desired properties .

Synthetic Routes

The synthesis of this compound typically involves the reaction of 3,5-difluoronitrobenzene with hydrazine hydrate under controlled conditions. This reaction often requires solvents like ethanol and elevated temperatures to facilitate the reduction process.

Medicinal Chemistry

Anticancer and Antiviral Agents

Research indicates that this compound derivatives exhibit promising anticancer and antiviral activities. For instance, studies have shown that certain hydrazine derivatives can inhibit cancer cell proliferation effectively . The incorporation of fluorine atoms is believed to enhance the bioavailability and efficacy of these compounds.

Antibacterial Properties

Recent investigations into fluorinated hydrazones, including those derived from this compound, have demonstrated significant antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve the inhibition of key bacterial enzymes, which is critical for their survival .

Biological Studies

Enzyme Mechanism Studies

this compound is utilized in biochemical assays to study enzyme mechanisms. Its ability to form covalent bonds with electrophilic centers in biological molecules allows researchers to investigate enzyme inhibition and modification of protein functions .

Antioxidant Activity

Some derivatives of this compound have been evaluated for their antioxidant properties. These studies aim to identify compounds that can mitigate oxidative stress-related damage in biological systems .

Industrial Applications

Agrochemicals and Specialty Chemicals

In addition to its applications in pharmaceuticals, this compound is also employed in the production of agrochemicals. Its unique chemical properties make it suitable for developing specialty chemicals used in various industrial processes.

Summary of Key Findings

Case Studies

- Anticancer Activity Study : A study demonstrated that hydrazine derivatives showed cytotoxic effects against multiple cancer cell lines, indicating potential therapeutic applications in oncology .

- Antibacterial Efficacy : Another investigation highlighted the antibacterial properties of fluorinated hydrazones derived from this compound, revealing significant potency against common bacterial strains compared to standard antibiotics .

Analyse Des Réactions Chimiques

Condensation Reactions

(3,5-Difluorobenzyl)hydrazine readily undergoes condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones , a foundational step in heterocycle synthesis.

-

Example : Reaction with pyridinecarbaldehydes yields hydrazone-Schiff bases (e.g., 4a-3py , 4b-4py ), confirmed via IR-ATR and PXRD analysis .

-

Mechanism : The hydrazine group attacks the carbonyl carbon, followed by dehydration to form a C=N bond. Fluorine substituents enhance electrophilicity of the benzyl ring, stabilizing intermediates.

| Reactant | Product | Conditions | Application |

|---|---|---|---|

| Pyridinecarbaldehyde | Hydrazone-Schiff base | Solvent-free, mechanochemical | Coordination chemistry |

| Aromatic aldehydes | Arylhydrazones | Ethanol, reflux | Anticancer agents |

Cyclocondensation to Pyrazoles

The compound serves as a key precursor for synthesizing pyrazoles via cyclocondensation with α,β-unsaturated ketones or acetylenic derivatives:

-

Regioselective synthesis : Reacts with chalcones (e.g., β-arylchalcones 33 ) to form pyrazoline intermediates (35 ), which oxidize to 3,5-diarylpyrazoles (36 ) with H₂O₂ .

-

Catalytic efficiency : Copper triflate and ionic liquids (e.g., [bmim]PF₆) enhance yields (up to 82%) in one-pot reactions .

Mechanistic Insight :

-

Nucleophilic attack by hydrazine on the β-carbon of the enone.

-

Cyclization to form a five-membered ring.

Oxidation

-

Azine formation : Air or chemical oxidants convert the hydrazine to azines, useful in polymer chemistry.

-

Oxidative aromatization : Pyrazolines derived from this compound are oxidized to pyrazoles using MnO₂ or H₂O₂ .

Reduction

-

Amine synthesis : Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazine group to a primary amine, enabling access to fluorinated benzylamines.

Schiff Base Formation

Reaction with aldehydes produces Schiff bases, which exhibit biological and catalytic activity:

-

Antimicrobial activity : Derivatives like (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one show MIC values of 26.2 µM against S. aureus and E. coli .

-

Structural confirmation : NMR (¹H, ¹³C) and LCMS data validate the Z-configuration of the hydrazone bond .

Reaction Optimization Factors

-

Solvent polarity : Polar aprotic solvents (DMF, CH₃CN) improve cyclocondensation rates .

-

Temperature : Reflux conditions (80–100°C) favor hydrazone formation, while room temperature suffices for Schiff bases .

-

Catalysts : Copper salts and ionic liquids enhance regioselectivity and yields in pyrazole synthesis .

Propriétés

Numéro CAS |

887595-39-3 |

|---|---|

Formule moléculaire |

C7H8F2N2 |

Poids moléculaire |

158.15 g/mol |

Nom IUPAC |

(3,5-difluorophenyl)methylhydrazine |

InChI |

InChI=1S/C7H8F2N2/c8-6-1-5(4-11-10)2-7(9)3-6/h1-3,11H,4,10H2 |

Clé InChI |

LHKTVYHGYDEKQB-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1F)F)CNN |

SMILES canonique |

C1=C(C=C(C=C1F)F)CNN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.